![molecular formula C12H17N3O2 B12933685 Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- CAS No. 91646-60-5](/img/structure/B12933685.png)
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-
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Overview
Description
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol typically involves the reaction of benzimidazole derivatives with diethanolamine. One common method involves the condensation of 2-aminobenzimidazole with formaldehyde and diethanolamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- has been studied for its potential therapeutic properties. It is related to benzimidazole derivatives, which are known for their biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Research indicates that benzimidazole derivatives can inhibit certain cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast and prostate cancer cells. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can effectively combat various bacterial strains and fungi, making them candidates for developing new antibiotics.
Materials Science
The compound is also significant in materials science, particularly in the development of novel polymers and nanomaterials.
Nonlinear Optical Materials
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- can be incorporated into polymer matrices to enhance nonlinear optical properties. These materials are essential for applications in photonics and telecommunications.
Coordination Chemistry
As a ligand, ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- has potential applications in forming metal complexes. These complexes can be utilized in catalysis, especially in olefin polymerization processes.
Synthesis of Metal Complexes
A study demonstrated the synthesis of metal complexes using ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- as a ligand with nickel(II). The resulting complex exhibited enhanced catalytic activity in olefin polymerization compared to traditional catalysts.
Anticancer Activity Assessment
In vitro studies have shown that derivatives of ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- can induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.
Data Tables
Mechanism of Action
The mechanism of action of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the diethanolamine moiety can interact with cell membranes and proteins, affecting their function. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)diethanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dipropanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dibutanol
Uniqueness
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is unique due to its specific combination of a benzimidazole ring and a diethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, which can be advantageous for specific research and industrial purposes.
Biological Activity
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have garnered attention due to their wide range of biological properties, including antimicrobial , anticancer , and antifungal activities. The structural features of these compounds enable them to interact with various biological targets, leading to significant pharmacological effects. Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- is synthesized through the reaction of benzimidazole derivatives with diethanolamine, typically under acidic conditions.
The biological activity of Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This is crucial in combating diseases where enzyme activity is dysregulated.
- Membrane Interaction : The diethanolamine moiety may interact with cell membranes and proteins, influencing their function and permeability.
- Metal Ion Coordination : The compound's capacity to form hydrogen bonds and coordinate with metal ions enhances its biological efficacy .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. For instance:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzimidazole Derivative A | Staphylococcus aureus | 16 µg/mL |
Benzimidazole Derivative B | Escherichia coli | 32 µg/mL |
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- | Various Gram-positive and Gram-negative strains | To be determined |
Studies have shown that similar compounds exhibit MICs ranging from 1 to 16 µg/mL against various bacterial strains .
Anticancer Activity
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- has also been evaluated for its anticancer properties. Research on related benzimidazole compounds indicates:
Cell Line | IC50 (µM) |
---|---|
HePG2 (liver cancer) | <10 |
MCF7 (breast cancer) | <10 |
HCT116 (colon cancer) | <10 |
These results suggest that Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- may possess significant anticancer potential .
Case Studies and Comparative Analysis
In a comparative study of various benzimidazole derivatives:
- Antibacterial Efficacy : Compounds were tested against both Gram-positive and Gram-negative bacteria. Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- demonstrated a unique profile compared to other derivatives due to its dual functionality as both an enzyme inhibitor and membrane-interacting agent.
- Anticancer Studies : A series of position-substituted benzimidazoles showed promising results against different cancer cell lines. Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-'s structure allows it to potentially enhance the bioavailability and efficacy of treatment regimens in combination therapies .
Properties
CAS No. |
91646-60-5 |
---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14) |
InChI Key |
LMSFAZAHDZAGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO |
Origin of Product |
United States |
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